molecular formula C21H19F6N3OS B14949495 N-{2-[(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}-2-phenylacetamide

N-{2-[(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}-2-phenylacetamide

Cat. No.: B14949495
M. Wt: 475.5 g/mol
InChI Key: XTOQXYWRADJNRV-UHFFFAOYSA-N
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Description

N-{2-[(3-CYANO-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHEN-2-YL)AMINO]-1,1,1,3,3,3-HEXAFLUORO-2-PROPANYL}-2-PHENYLACETAMIDE is a complex organic compound characterized by its unique structure, which includes a cyano group, a cyclohepta[b]thiophene ring, and a hexafluoropropanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(3-CYANO-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHEN-2-YL)AMINO]-1,1,1,3,3,3-HEXAFLUORO-2-PROPANYL}-2-PHENYLACETAMIDE typically involves the reaction of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with ethyl cyanoacetate in the presence of a solvent such as dimethylformamide (DMF) . The reaction conditions often require heating to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(3-CYANO-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHEN-2-YL)AMINO]-1,1,1,3,3,3-HEXAFLUORO-2-PROPANYL}-2-PHENYLACETAMIDE can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the cyano group or other functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

N-{2-[(3-CYANO-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHEN-2-YL)AMINO]-1,1,1,3,3,3-HEXAFLUORO-2-PROPANYL}-2-PHENYLACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{2-[(3-CYANO-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHEN-2-YL)AMINO]-1,1,1,3,3,3-HEXAFLUORO-2-PROPANYL}-2-PHENYLACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-[(3-CYANO-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHEN-2-YL)AMINO]-1,1,1,3,3,3-HEXAFLUORO-2-PROPANYL}-2-PHENYLACETAMIDE is unique due to its combination of a cyano group, a cyclohepta[b]thiophene ring, and a hexafluoropropanyl group. This unique structure imparts specific chemical and physical properties, making it valuable for various applications in scientific research and industry.

Properties

Molecular Formula

C21H19F6N3OS

Molecular Weight

475.5 g/mol

IUPAC Name

N-[2-[(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl]-2-phenylacetamide

InChI

InChI=1S/C21H19F6N3OS/c22-20(23,24)19(21(25,26)27,29-17(31)11-13-7-3-1-4-8-13)30-18-15(12-28)14-9-5-2-6-10-16(14)32-18/h1,3-4,7-8,30H,2,5-6,9-11H2,(H,29,31)

InChI Key

XTOQXYWRADJNRV-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(CC1)SC(=C2C#N)NC(C(F)(F)F)(C(F)(F)F)NC(=O)CC3=CC=CC=C3

Origin of Product

United States

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